
5-(3-Chloro-4-methoxyphenyl)nicotinic acid
Übersicht
Beschreibung
5-(3-Chloro-4-methoxyphenyl)nicotinic acid is a chemical compound with the molecular formula C13H10ClNO3 . It’s an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10ClNO3/c1-18-12-3-2-8 (5-11 (12)14)9-4-10 (13 (16)17)7-15-6-9/h2-7H,1H3, (H,16,17) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The molecular weight of 5-(3-Chloro-4-methoxyphenyl)nicotinic acid is 263.67 g/mol . Other properties like XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and Compound Is Canonicalized are also available .Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
Nicotinic acid derivatives have been explored for their potential as herbicides. For instance, certain N-(arylmethoxy)-2-chloronicotinamides, which are structurally related to 5-(3-Chloro-4-methoxyphenyl)nicotinic acid, have demonstrated excellent herbicidal activity. Specifically, these compounds have shown efficacy against Agrostis stolonifera and Lemna paucicostata, suggesting their potential in controlling monocotyledonous weeds (Yu et al., 2021).
Anti-inflammatory and Analgesic Activities
A series of 2-(3-chloroanilino)nicotinic acid hydrazides, related to 5-(3-Chloro-4-methoxyphenyl)nicotinic acid, were synthesized and evaluated for anti-inflammatory and analgesic activities. These compounds showed significant anti-inflammatory effects, with some derivatives demonstrating potent activity, comparable to standard drugs (Navidpour et al., 2014).
Electrochemical Properties
Research on porphyrin-nicotinic acid binary compounds, which include derivatives of 5-(3-Chloro-4-methoxyphenyl)nicotinic acid, has been conducted to understand their electrochemical properties. These studies are crucial for potential applications in areas like sensor development, electrocatalysis, and organic electronics (Xiu, 2007).
Industrial Production
Nicotinic acid is a key component in various industrial applications, including pharmaceuticals and biochemistry. Research on ecological methods for producing nicotinic acid, to which 5-(3-Chloro-4-methoxyphenyl)nicotinic acid is related, has been pivotal in advancing green chemistry practices (Lisicki et al., 2022).
Corrosion Inhibition
Certain derivatives of nicotinic acid, like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, have been studied for their potential as corrosion inhibitors. These studies provide insights into the practical applications of nicotinic acid derivatives in protecting metals against corrosion (Bentiss et al., 2009).
Pharmacological Properties
Nicotinic acid and its derivatives, including 5-(3-Chloro-4-methoxyphenyl)nicotinic acid, are extensively studied for their pharmacological properties. Research has delved into aspects like lipid-lowering effects and the potential mechanisms underlying these effects (Lorenzen et al., 2001).
Eigenschaften
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-12-3-2-8(5-11(12)14)9-4-10(13(16)17)7-15-6-9/h2-7H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDUXEQQCVSXQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680882 | |
| Record name | 5-(3-Chloro-4-methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-4-methoxyphenyl)nicotinic acid | |
CAS RN |
1261960-17-1 | |
| Record name | 5-(3-Chloro-4-methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 2-[(5-nitropyridin-2-yl)amino]acetate](/img/structure/B1425000.png)
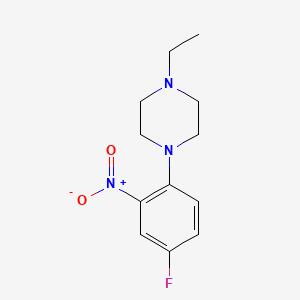



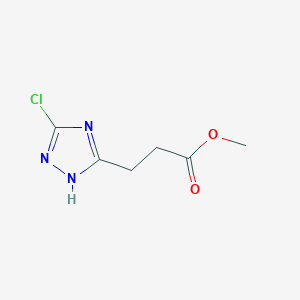
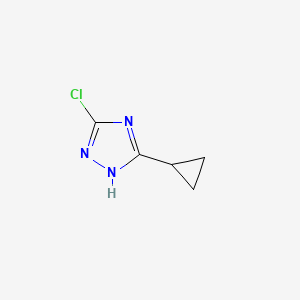
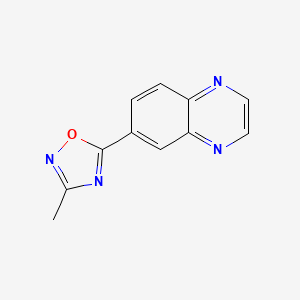
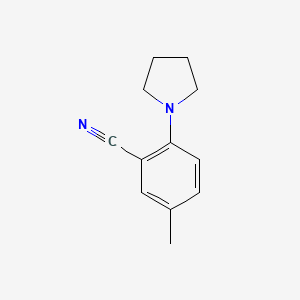
![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B1425017.png)
![2',5'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1425018.png)
